(3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone - 1347108-58-0

(3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone

Catalog Number: EVT-3065023
CAS Number: 1347108-58-0
Molecular Formula: C9H14N4O
Molecular Weight: 194.238
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis: Starting from commercially available materials like substituted pyrazoles or hydrazines, the desired molecule can be constructed through a series of reactions like alkylation, acylation, and cyclization. [, , ]
  • One-pot synthesis: Condensation reactions involving multiple reactants in a single pot can offer a more efficient route for specific derivatives. [, ]
  • Microwave-assisted synthesis: This approach can accelerate reaction rates and potentially improve yields compared to conventional heating methods. []
Mechanism of Action
  • Enzyme inhibition: The molecule could bind to the active site of enzymes, preventing substrate binding and inhibiting their activity. [, , , ]
  • Receptor modulation: The molecule could interact with specific receptors, either activating or inhibiting downstream signaling pathways. [, , ]
Physical and Chemical Properties Analysis
  • Solubility: The presence of both polar (amino and carbonyl groups) and non-polar (aromatic and aliphatic rings) regions suggests potential solubility in a range of solvents. []
Applications
  • Medicinal chemistry: Pyrazole derivatives are widely explored for their potential therapeutic applications, including anticancer [, , ], antimicrobial [, , ], and anti-inflammatory activities. []
  • Agricultural chemistry: Derivatives containing pyrazole rings have been investigated as potential herbicides [] and fungicides.

Real-world examples:

  • While not specifically utilizing (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, the development of crizotinib [] illustrates the potential of similar pyrazole derivatives as anticancer agents.

(5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone

Compound Description: This compound demonstrated significant activity against pentylenetetrazole-induced convulsions, making it a potential anticonvulsant. []

Relevance: This compound, like (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, belongs to the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanone class. This class is characterized by a pyrazole ring with amino and alkyl substituents, linked to an aryl group via a methanone bridge. The variation lies in the specific alkyl and aryl substituents, which influence their pharmacological properties. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone

Compound Description: This compound displayed a favorable anticonvulsant-depression ratio, indicating potential as an anticonvulsant with reduced depressive side effects. []

Relevance: This compound shares the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanone core structure with (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone. The difference lies in the substitution of the piperidin-1-yl group in the target compound with a 3-chlorophenyl group. This structural similarity suggests potential for overlapping pharmacological activity. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-trifluoromethylphenyl)methanone

Compound Description: This compound exhibited potent central nervous system depressant activity. []

Relevance: Similar to (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, this compound belongs to the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanone class. The key structural difference is the substitution of the piperidin-1-yl group in the target compound with a 3-trifluoromethylphenyl group, highlighting the impact of aryl substituents on pharmacological properties. []

(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-thienyl)methanone

Compound Description: This compound demonstrated significant central nervous system depressant activity. []

Relevance: This compound shares the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanone core structure with (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone. The key difference lies in the replacement of the piperidin-1-yl group in the target compound with a 3-thienyl group. This structural variation emphasizes the role of the aryl substituent in modulating pharmacological activity. []

(5-amino-3-ethyl-1-methyl-1H-pyrazol-4-yl)phenylmethanone

Compound Description: This compound exhibited potent central nervous system depressant activity. []

Relevance: This compound and (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone both belong to the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanone class. The difference lies in the specific alkyl substituents on the pyrazole ring and the presence of a piperidin-1-yl group instead of a phenyl group in the target compound. This comparison showcases the impact of subtle structural changes on pharmacological profiles. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-thienyl)methanone

Compound Description: This compound exhibited marked central depressant activity without anticonvulsant activity or impairment of motor function. []

Relevance: This compound shares the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanone core structure with (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone. The substitution of the piperidin-1-yl group in the target compound with a 2-thienyl group highlights the role of the aryl substituent in influencing pharmacological activity and selectivity. []

Relevance: This compound is structurally similar to (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, both belonging to the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanone class. The distinction lies in the replacement of the piperidin-1-yl group in the target compound with a 2-fluorophenyl group. This variation underscores the influence of aryl substituents on pharmacological properties and potential toxicity. []

N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775)

Compound Description: This compound is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It demonstrated improved plasma stability, brain levels, and efficacy in behavioral cognition models compared to its precursor, compound 1 (SEN15924, WAY-361789). []

Relevance: While structurally distinct from (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, SEN78702 shares the crucial piperidin-1-yl substituent attached to the pyrazole ring. This shared feature highlights the significance of the piperidine moiety in potentially influencing binding to specific targets like the α7 nAChR. []

4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

Compound Description: This compound exhibits potent σ(1) receptor (σ(1)R) antagonist activity and displays a high degree of selectivity for σ(1)R over σ(2)R. It demonstrated antinociceptive effects in a mouse capsaicin model of neurogenic pain and several neuropathic pain models. Its favorable physicochemical, safety, and ADME properties led to its selection as a clinical candidate for pain management. []

Relevance: Although structurally different from (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, S1RA shares a key structural feature: both compounds possess a substituted ethylenoxy linker attached to the pyrazole ring. This similarity in linker structure, despite the different heterocyclic substituents (morpholine in S1RA and piperidine in the target compound), suggests the potential importance of this linker for interacting with specific biological targets. []

Relevance: Although structurally distinct from (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, compound 1 represents a lead compound in the search for novel antipsychotics with a unique mechanism of action. The research on this compound highlights the potential for exploring alternative structural motifs, beyond the core structure of (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, to develop new antipsychotic agents. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (Compound 41)

Compound Description: This compound exhibited antipsychotic-like activity by inhibiting conditioned avoidance responding in rats and monkeys. Notably, unlike typical antipsychotics, it did not induce dystonic movements in a primate model, suggesting a lower risk of extrapyramidal side effects. []

Relevance: While structurally different from (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, compound 41 highlights the exploration of alternative structural scaffolds, in this case, incorporating an iminomethyl linker and a hydroxyl group on the pyrazole ring, for developing antipsychotic agents with potentially improved safety profiles. This research encourages further investigation into structural modifications beyond the core structure of (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone to discover novel antipsychotic drugs. []

4-(4-methylpiperazin-1-yl)-N-{5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide (Compound 21a)

Compound Description: This compound exhibited good inhibitory activity against maternal embryonic leucine zipper kinase (MELK) (IC50 = 0.15 μM), making it a potential anticancer agent. []

Relevance: This compound and (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone both feature a piperidine ring. While the core structures differ significantly, the shared presence of piperidine highlights its potential as a pharmacophore for biological activity and encourages exploration of structural variations incorporating this moiety for drug discovery. []

Properties

CAS Number

1347108-58-0

Product Name

(3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone

IUPAC Name

(3-amino-1H-pyrazol-5-yl)-piperidin-1-ylmethanone

Molecular Formula

C9H14N4O

Molecular Weight

194.238

InChI

InChI=1S/C9H14N4O/c10-8-6-7(11-12-8)9(14)13-4-2-1-3-5-13/h6H,1-5H2,(H3,10,11,12)

InChI Key

JTDGJKCXZWOZAQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC(=NN2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.